molecular formula C21H20O11 B1672268 Isoorientin CAS No. 4261-42-1

Isoorientin

Cat. No. B1672268
CAS RN: 4261-42-1
M. Wt: 448.4 g/mol
InChI Key: ODBRNZZJSYPIDI-VJXVFPJBSA-N
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Description

Isoorientin (also known as homoorientin) is a flavone, a type of chemical flavonoid-like compound. It is the luteolin-6-C-glucoside . Isoorientin has been isolated as the main hypoglycaemic component in Gentiana olivieri . Studies also showed that isoorientin is a potential neuroprotective compound .


Synthesis Analysis

Isoorientin can be acylated with palmitic acid in a system containing dried tert-amyl alcohol and molecular sieves, yielding from 22 to 90% bioconversion with different conditions .


Molecular Structure Analysis

Isoorientin is a glycosylated flavonoid with a luteolin structure . The molecular formula of Isoorientin is C21H20O11 .


Chemical Reactions Analysis

Isoorientin can undergo enzymatic acylation with palmitic acid . The acylation of isoorientin with palmitic acid was efficient in a system containing dried tert-amyl alcohol and molecular sieves .


Physical And Chemical Properties Analysis

The physical and chemical properties of Isoorientin include a density of 1.759±0.06 g/cm3, a melting point of 245-246°C, a boiling point of 856.7±65.0 °C, and a flashing point of 303.2°C .

Scientific Research Applications

1. Application in Osteoporosis Treatment

  • Summary of Application : Isoorientin (ISO) has been studied for its effects on osteoclast formation and bone loss in post-ovariectomy (OVX) rats . The study aimed to investigate the effects of ISO on receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclast formation in vitro and bone loss in post-ovariectomy (OVX) rats .
  • Methods of Application : ISO was added to RAW264.7 cells stimulated by RANKL, and its effects on osteoclast differentiation were evaluated using tartrate‐resistant acid phosphatase (TRAP) staining, TRAP activity measurement, and F-actin ring analysis . Reactive oxygen species (ROS) production in osteoclasts was detected using a ROS assay kit .
  • Results : ISO inhibited osteoclastogenesis in a time- and concentration-dependent manner. It downregulated the expression of the main transcription factor for osteoclast differentiation by inhibiting MAPK and PI3K/AKT1 signaling pathways . Moreover, ISO exhibited protective effects in OVX-induced bone loss rats .

2. Application in Nonalcoholic Fatty Liver Disease Treatment

  • Summary of Application : Isoorientin has been studied for its effects on oleic acid-induced oxidative damage and steatosis in rat liver cells . The study aimed to explore the role of isoorientin in steatosis and reveal its molecular mechanism .
  • Methods of Application : The study used combined in vivo and in vitro experiments, through pathological observation, flow cytometry, immunofluorescence and western blot analysis .
  • Results : Oleic acid treatment significantly increased the content of ROS and lipid droplets in rat hepatocytes, and promoted the expression of γH2AX, HO-1, PPARγ, SREBP-1c, FAS . Isoorientin significantly reduced oleic acid -induced oxidative damage and steatosis by regulating the PPARγ/NF-kB p65 signal pathway .

3. Application in Reducing the Risk of Chronic Diseases

  • Summary of Application : Isoorientin possesses many functional activities, including reducing the risk of chronic diseases caused by oxidation, inflammation and proliferation of cancer cells .
  • Methods of Application : The application of Isoorientin in this context is typically through dietary intake, as it is found in many kinds of foods, such as herba polygoni orientalis, corn, black rice, buckwheat, bamboo shoots, hawthorn and cucumber .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBRNZZJSYPIDI-VJXVFPJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962609
Record name 2-(3,4-Dihydroxyphenyl)-6-beta-D-glucopyranosyl-5,7-dihydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoorientin

CAS RN

4261-42-1
Record name Isoorientin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4261-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homoorientin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-6-beta-D-glucopyranosyl-5,7-dihydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-β-D-glucopyranosyl-5,7-dihydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.382
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOORIENTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A37342TIX1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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